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molecular formula C8H8BNO2 B1454499 4-CYANO-3-METHYLPHENYLBORONIC ACID CAS No. 856255-58-8

4-CYANO-3-METHYLPHENYLBORONIC ACID

Cat. No. B1454499
M. Wt: 160.97 g/mol
InChI Key: CCEBEGIKXKLSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799779B2

Procedure details

10.21 ml of n-butyllithium solution (1.6M in hexane) are added dropwise to a solution of 3.00 g of 4-bromo-2-methylbenzonitrile in 50 ml of dry tetrahydrofuran at −78° C. after stirring at this temperature for 30 minutes, 4.22 ml of triisopropyl borate are added, and then the mixture is stirred at −78° C. for a further 45 minutes. 30 ml of 1N are added to the reaction mixture. The phases are separated and the aqueeous phase is extracted three more times with 100 ml of diethyl ether/tetrahydrofuran (1,1) each time. The combined organic phases are dried with sodium sulphate, filtered and concentrated to 4 ml in vacuo. The remaining oil is mixed with 100 ml of pentane, and the precipitate which has separated out is filtered off with suction and washed twice with penteane. Drying under high vacuum results in 1.82 g of the title compound as a white solid. Rt. 2.93.
Quantity
10.21 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.22 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([CH3:15])[CH:8]=1.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C>O1CCCC1>[C:11]([C:10]1[CH:13]=[CH:14][C:7]([B:16]([OH:21])[OH:17])=[CH:8][C:9]=1[CH3:15])#[N:12]

Inputs

Step One
Name
Quantity
10.21 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.22 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
after stirring at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at −78° C. for a further 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
30 ml of 1N are added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueeous phase is extracted three more times with 100 ml of diethyl ether/tetrahydrofuran (1,1) each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 4 ml in vacuo
ADDITION
Type
ADDITION
Details
The remaining oil is mixed with 100 ml of pentane
CUSTOM
Type
CUSTOM
Details
the precipitate which has separated out
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed twice with penteane
CUSTOM
Type
CUSTOM
Details
Drying under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)B(O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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